Product packaging for Brimonidine-d4 L-Tartrate(Cat. No.:)

Brimonidine-d4 L-Tartrate

Cat. No.: B1163540
M. Wt: 446.25
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Principles and Methodologies of Deuterium (B1214612) Labeling

Deuterium labeling involves the substitution of hydrogen atoms (¹H) with their heavier, stable isotope, deuterium (²H). musechem.comclearsynth.com This seemingly subtle change can have a significant impact on the molecule's properties due to the mass difference. wikipedia.org The core principle behind the utility of deuterium labeling lies in the kinetic isotope effect (KIE). wikipedia.orgchem-station.com

The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The bond between carbon and deuterium (C-D) has a lower vibrational frequency and thus a lower zero-point energy compared to a carbon-hydrogen (C-H) bond. juniperpublishers.comlibretexts.org This results in a higher activation energy required to break the C-D bond, leading to a slower reaction rate. juniperpublishers.comlibretexts.org This effect is most pronounced when the C-H bond is broken in the rate-determining step of a reaction. nih.gov The replacement of hydrogen with deuterium can slow reaction rates by a factor of 6 to 10. wikipedia.org

In biological systems, this effect can significantly alter drug metabolism, which often involves the enzymatic cleavage of C-H bonds by enzymes like cytochrome P450. nih.govresearchgate.net By strategically placing deuterium at metabolically vulnerable sites, the rate of metabolic degradation can be slowed. musechem.comnih.gov This can lead to an increased half-life of the drug, potentially allowing for lower or less frequent dosing. juniperpublishers.comnih.gov

Deuterated compounds serve as invaluable tools in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.comthalesnano.com

Internal Standards in Mass Spectrometry: In quantitative mass spectrometry, deuterated analogs of an analyte are frequently used as internal standards. musechem.comthalesnano.com Because they are chemically almost identical to the non-labeled compound, they co-elute during chromatography and exhibit similar ionization efficiency. thalesnano.com However, their higher mass allows them to be distinguished from the analyte, enabling precise and accurate quantification of the drug in complex biological matrices like plasma or tissue. musechem.comthalesnano.com

NMR Spectroscopy: Deuterated solvents are essential in NMR spectroscopy to avoid overwhelming signals from the solvent's hydrogen atoms, which would otherwise obscure the signals from the sample being analyzed. tengerchemical.com Furthermore, deuterium labeling within a molecule can be used to simplify complex spectra and aid in the elucidation of molecular structures and conformations. thalesnano.comacs.org

The use of deuterium-labeled compounds is a cornerstone of modern pharmacological and metabolic research. hwb.gov.inclearsynth.com

ADME Studies: Stable isotope labeling allows researchers to trace the fate of a drug in the body (absorption, distribution, metabolism, and excretion) with high precision. hwb.gov.inacs.org By analyzing samples over time, a detailed picture of the drug's pharmacokinetic profile can be constructed. clearsynth.com

Metabolic Pathway Elucidation: Deuteration helps identify metabolic pathways and "soft spots" on a molecule that are susceptible to metabolic breakdown. clearsynth.comnih.gov This information is critical for designing new drug candidates with improved metabolic stability. juniperpublishers.comnih.gov For instance, if a particular metabolite is formed through the cleavage of a specific C-H bond, replacing that hydrogen with deuterium can slow the formation of that metabolite, a phenomenon known as "metabolic shunting". juniperpublishers.comresearchgate.net This can sometimes reduce the formation of toxic metabolites. juniperpublishers.comacs.org

Overview of Brimonidine (B1667796) and its Therapeutic Context

Brimonidine is a medication used in the management of conditions such as open-angle glaucoma and ocular hypertension. drugbank.comdroracle.ai It functions by lowering intraocular pressure (IOP). nih.govglobalrph.com

Brimonidine is chemically known as 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine. researchgate.netnih.gov It belongs to the quinoxaline (B1680401) class of compounds. nih.gov The tartrate salt form, brimonidine tartrate, is commonly used in pharmaceutical formulations. researchgate.netnih.gov

Table 1: Chemical Properties of Brimonidine

PropertyValueSource
Molecular FormulaC₁₁H₁₀BrN₅ researchgate.netnih.gov
Molar Mass292.140 g·mol⁻¹ wikipedia.org
IUPAC Name5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine wikipedia.org

This table provides key chemical identifiers for the brimonidine molecule.

Brimonidine's primary mechanism of action is as a highly selective alpha-2 adrenergic receptor agonist. drugbank.comnih.gov It shows a much higher affinity for alpha-2 receptors compared to alpha-1 receptors, being approximately 1000-fold more selective for the former. drugbank.com This selectivity is higher than that of other alpha-2 agonists like clonidine (B47849) and apraclonidine. drugbank.comdrugbank.com

When administered ophthalmically, brimonidine lowers intraocular pressure through a dual mechanism: it reduces the production of aqueous humor and increases its outflow through the uveoscleral pathway. drugbank.comnih.govglobalrph.com The activation of peripheral alpha-2 receptors leads to vasoconstriction, which is thought to contribute to the initial decrease in aqueous humor production. researchgate.netwikipedia.org Long-term use is associated with enhanced uveoscleral outflow. wikipedia.org This targeted action effectively reduces pressure within the eye, which is a major risk factor for glaucomatous optic nerve damage. droracle.ainih.gov

Research Trajectories of Brimonidine in Experimental Models

Brimonidine, a selective alpha-2 adrenergic agonist, has been extensively studied in various experimental models, primarily for its neuroprotective effects relevant to optic neuropathies like glaucoma. nih.govnih.govdrugbank.com These studies often utilize animal models to simulate conditions such as chronic ocular hypertension, optic nerve injury, and retinal ischemia. nih.govarvojournals.org

A significant focus of research has been on the ability of Brimonidine to protect retinal ganglion cells (RGCs), the neurons that are progressively lost in glaucoma. arvojournals.orgmdpi.com In a rat model of laser-induced chronic ocular hypertension, systemic application of Brimonidine demonstrated a significant, dose-related prevention of RGC loss. arvojournals.org Notably, this neuroprotective activity was found to be independent of its intraocular pressure (IOP)-lowering effect, as another hypotensive agent, timolol (B1209231), showed no such protection. arvojournals.org

Further studies have reinforced this IOP-independent mechanism. In a rat model where experimental glaucoma was induced, intraperitoneally administered Brimonidine, which does not lower IOP via this route, resulted in total RGC survival. nih.gov This suggests a direct neuroprotective action on the retinal cells. nih.gov The proposed mechanisms for this neuroprotection include the upregulation of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and the inhibition of apoptotic signals. arvojournals.orgmdpi.com

However, the outcomes of Brimonidine research in experimental models are not universally consistent. For instance, in a mouse model of optic nerve crush (ONC), topical application of Brimonidine eye drops did not show functional protection or improved survival of RGCs when assessed by in vivo calcium imaging. arvojournals.org Conversely, a different study using a murine ONC model found that a combination of topical and systemic (intraperitoneal) Brimonidine administration significantly improved RGC survival compared to saline or topical treatment alone. plos.org This highlights the complexity of translating findings between different experimental setups and injury models. arvojournals.orgplos.org

The following tables summarize key findings from various experimental models investigating Brimonidine.

Table 1: Brimonidine in Rat Models of Ocular Disease

Experimental ModelKey FindingsConclusionCitation
Laser-Induced Chronic Ocular HypertensionBrimonidine dose-dependently prevented retinal ganglion cell (RGC) loss. This effect was independent of its pressure-lowering capability.Brimonidine has neuroprotective activity unrelated to its effect on ocular hypotension. arvojournals.org
Experimental Glaucoma (Episcleral Vein Cauterization)Intraperitoneal Brimonidine led to 103.7% RGC survival without reducing intraocular pressure.Brimonidine exerts a neuroprotective effect via a mechanism independent of IOP reduction. nih.gov

Table 2: Brimonidine in Mouse Models of Optic Nerve Injury

Experimental ModelKey FindingsConclusionCitation
Optic Nerve Crush (ONC) with Calcium ImagingTopical Brimonidine did not show a significant protective effect on RGC function or survival.Topical Brimonidine does not exhibit functional protection in this specific ONC model. arvojournals.org
Optic Nerve Crush (ONC) with ImmunohistochemistryA combination of topical and intraperitoneal Brimonidine significantly increased RGC survival rates (81.46%) compared to saline (65.44%) or topical Brimonidine alone (64.13%).Systemic supplementation of Brimonidine enhances its neuroprotective effect on RGCs after optic nerve crush. plos.org

These experimental studies, while sometimes yielding varied results, collectively demonstrate the potential of Brimonidine as a neuroprotective agent. nih.gov The use of tools like Brimonidine-d4 L-Tartrate is implicit in the broader research landscape, enabling the precise pharmacokinetic and metabolic analyses that underpin and validate these preclinical findings.

Properties

Molecular Formula

C₁₅H₁₂D₄BrN₅O₆

Molecular Weight

446.25

Synonyms

5-Bromo-N-(4,5-dihydro-1H-imidazol-d4-2-yl)-6-quinoxalinamine L-Tartrate;  _x000B_5-Bromo-6-(2-imidazolin-d4-2-ylamino)quinoxaline L-Tartrate;  UK-14304-18-d4;  AGN-190342-LF-d4;  Alphagan-d4; 

Origin of Product

United States

Synthesis and Derivatization of Brimonidine D4 L Tartrate

Synthetic Pathways for Deuterated Brimonidine (B1667796) Base

The synthesis of the deuterated brimonidine base, chemically known as 5-bromo-N-(4,5-dihydro-1H-imidazol-d4-2-yl)-6-quinoxalinamine, is a pivotal stage that requires precise control over the introduction of deuterium (B1214612) atoms.

Strategies for Deuterium Incorporation at Specific Molecular Positions

The deuterium labeling in Brimonidine-d4 is specifically located on the imidazoline (B1206853) ring. The most direct and efficient strategy for achieving this is through the use of a deuterated starting material. Commercially available ethylenediamine-d4 serves as a key precursor for this purpose.

The synthesis commences with the preparation of 5-bromo-6-aminoquinoxaline, a common intermediate in the synthesis of brimonidine and its analogs. This intermediate is then converted to 5-bromo-6-isothiocyanatoquinoxaline. The crucial step for deuterium incorporation involves the reaction of this isothiocyanate derivative with ethylenediamine-d4. This reaction forms a deuterated thiourea (B124793) intermediate, N-(2-aminoethyl-d4)-N'-(5-bromo-6-quinoxalinyl)thiourea.

Subsequent cyclization of this deuterated thiourea intermediate, typically achieved through heating, leads to the formation of the desired Brimonidine-d4 base. This intramolecular reaction closes the imidazoline ring, with the four deuterium atoms firmly installed on the carbon backbone of the heterocyclic ring.

Comparison of Established and Novel Synthetic Routes for Brimonidine-d4

The established route for the synthesis of non-deuterated brimonidine has been adapted for the preparation of its deuterated counterpart. This traditional method, which proceeds through the isothiocyanate intermediate and subsequent reaction with ethylenediamine, proves to be a reliable and well-understood pathway for introducing the deuterated imidazoline ring using ethylenediamine-d4.

Synthetic RouteKey Deuterated ReagentAdvantagesDisadvantages
Established RouteEthylenediamine-d4Direct incorporation of deuterium, well-documented reaction steps for the non-deuterated analog.Relies on the commercial availability of the deuterated starting material.
Novel Route AdaptationDeuterated N-acetyl ethylene (B1197577) ureaPotentially avoids the use of thiophosgene (B130339) or its equivalents.Requires the synthesis of a more complex deuterated reagent, which may be multi-step and costly.

Control of Isotopic Purity and Labeling Efficiency

Ensuring high isotopic purity is paramount in the synthesis of deuterated compounds. The isotopic enrichment of the final Brimonidine-d4 L-Tartrate is primarily dependent on the isotopic purity of the starting ethylenediamine-d4. High-purity ethylenediamine-d4 (typically >98%) is commercially available and should be used to achieve a high degree of deuterium incorporation in the final product.

The efficiency of the labeling process is contingent on the successful and complete reaction of the deuterated precursor and the subsequent cyclization. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to ensure the complete conversion of intermediates.

The final isotopic purity of Brimonidine-d4 can be determined using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry can precisely determine the molecular weight of the synthesized compound, confirming the incorporation of four deuterium atoms. The mass spectrum will show a molecular ion peak shifted by +4 mass units compared to the non-deuterated brimonidine. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the fragmentation pattern can help confirm the location of the deuterium atoms on the imidazoline ring. For instance, the m/z transition for brimonidine is 292 -> 212, while for Brimonidine-d4, it is 296 -> 216 nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool to assess the degree of deuteration. The absence or significant reduction of proton signals corresponding to the CH2-CH2 group of the imidazoline ring confirms successful deuterium incorporation. 2H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium signals, providing further confirmation of the labeling. 13C NMR can also be employed to observe changes in the carbon signals adjacent to the deuterated positions.

Formation of this compound Salt

The conversion of the Brimonidine-d4 base into its L-tartrate salt is a critical step to enhance its stability, solubility, and suitability for pharmaceutical formulations.

L-Tartrate Counterion and its Role in Compound Stability and Formulations

The selection of a suitable counterion is a crucial aspect of drug development. L-tartaric acid is a chiral dicarboxylic acid that is widely used in the pharmaceutical industry to form salts with basic drug molecules. The formation of the L-tartrate salt of Brimonidine-d4 offers several advantages:

Improved Aqueous Solubility: Brimonidine free base has low aqueous solubility. The formation of a salt with a hydrophilic counterion like L-tartaric acid significantly improves its solubility in water, which is essential for the development of aqueous pharmaceutical formulations. The solubility of brimonidine tartrate in water is reported to be 34 mg/mL google.com.

Favorable Pharmaceutical Properties: L-tartaric acid is a physiologically acceptable and non-toxic counterion, making it suitable for pharmaceutical use. The resulting salt often possesses desirable properties for formulation, such as good flowability and compressibility for solid dosage forms.

Crystallization and Purification Techniques for the Deuterated Salt Form

The formation and purification of this compound are typically achieved through crystallization. This process not only isolates the salt but also serves as a crucial purification step to remove any unreacted starting materials or by-products.

The general procedure involves dissolving the Brimonidine-d4 base in a suitable solvent, such as methanol (B129727), and then adding a solution of L-tartaric acid in the same or a miscible solvent. The salt then precipitates out of the solution upon cooling or solvent evaporation.

For purification, recrystallization is a common technique. This involves dissolving the crude salt in a minimal amount of a hot solvent and then allowing it to cool slowly, promoting the formation of well-defined crystals of high purity. A patent for non-deuterated brimonidine tartrate describes a purification method that involves suspending the crude material in acetone (B3395972) google.com. This suggests that solvent-based washing or slurrying can be an effective technique for removing impurities and potentially controlling the polymorphic form of the final product.

Characterization of Synthetic Products

The confirmation of the successful synthesis of this compound and the purity of its intermediates relies on a combination of advanced analytical methods. These techniques provide definitive structural information and a detailed profile of any impurities.

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, HRMS)

High-Resolution Mass Spectrometry (HRMS): HRMS is a primary tool for confirming the molecular weight and elemental formula of Brimonidine-d4. The technique can differentiate between the deuterated and non-deuterated compounds due to the mass difference between deuterium (2.014 amu) and protium (B1232500) (1.008 amu). In tandem mass spectrometry (MS/MS) analysis, a characteristic mass transition for Brimonidine is from a parent ion of m/z 292 to a product ion of m/z 212. nih.gov For its tetradeuterated counterpart, Brimonidine-d4, this transition shifts to m/z 296 -> 216, confirming the incorporation of four deuterium atoms. nih.gov This mass shift of 4 amu is a definitive indicator of successful deuteration. In some gas chromatography/mass spectrometry (GC/MS) methods involving derivatization, the tetradeuterated form is monitored at m/z 694 [M-DBr], further validating its isotopic enrichment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule.

¹H-NMR: In the ¹H-NMR spectrum of this compound, the signals corresponding to the protons on the imidazoline ring (the site of deuteration) would be absent or significantly diminished in intensity compared to the spectrum of the non-deuterated compound. The remaining aromatic and amine proton signals would be present, confirming the integrity of the rest of the molecular structure.

¹³C-NMR: The ¹³C-NMR spectrum is generally less affected by deuteration, showing signals for all carbon atoms in the molecule. However, the carbons directly bonded to deuterium may exhibit a triplet multiplicity due to C-D coupling and a slight upfield shift, providing further evidence of successful labeling. NMR is also a powerful tool for identifying and structurally elucidating process-related impurities. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups within a molecule based on their vibrational frequencies. The IR spectrum of this compound is expected to be very similar to that of Brimonidine Tartrate, with characteristic peaks for N-H stretching, C=O stretching (from the tartrate), and aromatic ring vibrations. nih.gov A key difference, however, is the presence of C-D (carbon-deuterium) stretching and bending vibrations. These bonds vibrate at lower frequencies than C-H bonds, leading to distinct absorption bands typically in the 2100-2300 cm⁻¹ (stretching) and 900-1200 cm⁻¹ (bending) regions, which are not present in the non-deuterated compound. The presence of these bands provides direct evidence of deuteration.

Below is a table summarizing the expected spectroscopic data for this compound.

Technique Expected Observation for this compound Reference Data (Brimonidine)
HRMS Molecular Ion corresponding to C₁₅H₁₂D₄BrN₅O₆ (m/z ~446.25). clearsynth.compharmaffiliates.com MS/MS transition of 296 -> 216. nih.govMolecular Ion for C₁₅H₁₆BrN₅O₆ (m/z ~442.22). nih.gov MS/MS transition of 292 -> 212. nih.gov
¹H-NMR Absence of signals for the imidazoline ring protons. Presence of aromatic and amine proton signals.Signals present for all protons, including those on the imidazoline ring.
IR Presence of C-D stretching/bending bands. Similar fingerprint region to Brimonidine Tartrate.Characteristic peaks: –NH stretch (~3224 cm⁻¹), –C=O stretch (~1650 cm⁻¹), carboxylate (~1594 cm⁻¹). nih.gov

Elemental Analysis and Impurity Profiling of Deuterated Synthesis Intermediates

Ensuring the purity of the final active pharmaceutical ingredient (API) begins with rigorous control over its synthetic intermediates. For Brimonidine-d4, this involves detailed elemental analysis and a thorough impurity profile for each deuterated intermediate.

Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The results for a deuterated intermediate must align with the theoretical values calculated from its molecular formula, which accounts for the presence of deuterium. This analysis confirms the basic empirical formula of the intermediate. The molecular formula of this compound is C₁₅H₁₂D₄BrN₅O₆. clearsynth.com

The theoretical elemental composition is presented in the table below.

Element Atomic Mass (amu) Number of Atoms Total Mass Percentage (%)
Carbon (C)12.01115180.16540.39
Hydrogen (H)1.0081212.0962.71
Deuterium (D)2.01448.0561.80
Bromine (Br)79.904179.90417.91
Nitrogen (N)14.007570.03515.70
Oxygen (O)15.999695.99421.51
Total 446.25 100.00

Impurity Profiling: Impurity profiling is the identification and quantification of all potential impurities, such as by-products, residual starting materials, and reagents, in the synthetic intermediates. Techniques like High-Performance Liquid Chromatography (HPLC) are used to separate impurities, while LC-MS is employed for their identification based on molecular weight. researchgate.net Any identified impurity must be characterized to understand its potential impact. For deuterated syntheses, it is crucial to monitor for both non-deuterated or partially deuterated variants of the desired intermediate and other process-related impurities. pharmaffiliates.compharmaffiliates.com The same analytical methods used to identify impurities in standard brimonidine synthesis are applied to the deuterated pathway. semanticscholar.org This ensures that the final this compound is free from significant levels of contaminants that could compromise the accuracy of the analytical studies in which it is used.

Advanced Analytical Methodologies for Brimonidine D4 L Tartrate

Chromatographic Techniques for Separation and Quantification

Chromatography stands as the cornerstone for the analytical determination of Brimonidine (B1667796) and its deuterated form. Techniques such as High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and the more sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are routinely utilized.

HPLC with DAD is a robust and widely used technique for the analysis of brimonidine in pharmaceutical formulations. While methods are typically developed for the non-deuterated Brimonidine Tartrate, the established principles and parameters are directly applicable to its deuterated analogue.

The development of a successful HPLC method hinges on the optimization of several key chromatographic parameters to achieve efficient separation and a stable, reproducible signal. For brimonidine and its related substances, reversed-phase HPLC is the most common approach.

Key optimized parameters from various studies include:

Stationary Phase: C18 columns, such as Kromasil C18 (250 mm x 4.6 mm, 5 µm) and Diamonsil C18 (150 mm x 4.6 mm, 5 µm), are frequently employed for their hydrophobicity and efficiency in separating brimonidine from potential impurities. jddtonline.infojddtonline.infonih.gov

Mobile Phase: A mixture of an acidic buffer and an organic modifier is typical. For instance, a mobile phase consisting of a phosphate (B84403) buffer (pH adjusted to around 3.0-3.5) and methanol (B129727) or acetonitrile (B52724) is common. nih.govajrconline.orgajrconline.org One method successfully used a mobile phase of citric acid monohydrate buffer, water, and methanol in a 30:50:20 v/v/v ratio, with the pH adjusted to 3 with triethylamine (B128534). jddtonline.infojddtonline.info

Flow Rate: A flow rate of 1.0 mL/min is frequently used to ensure adequate separation within a reasonable analysis time. jddtonline.infojddtonline.infonih.govajrconline.org

Detection Wavelength: The UV spectrum for brimonidine shows a characteristic absorption maximum around 246-248 nm, making this the optimal wavelength for detection with a DAD to ensure high sensitivity. jddtonline.infojddtonline.infonih.govajrconline.orgresearchgate.net The retention time for brimonidine under these types of conditions is often observed between 4 and 11 minutes. jddtonline.infonih.govajrconline.org

Table 1: HPLC Method Development Parameters for Brimonidine Analysis

ParameterConditionSource
ColumnDiamonsil C18 (150 mm × 4.6 mm, 5 μm) nih.gov
Mobile PhasePhosphate buffer (10 mM, pH 3.5) with 0.5% triethylamine and methanol (85:15, v/v) nih.gov
Flow Rate1.0 mL/min nih.gov
Detection246 nm (DAD) nih.gov
Retention Time~4.3 min nih.gov

Method validation is performed according to International Conference on Harmonization (ICH) guidelines to ensure the analytical method is suitable for its intended purpose. nih.govresearchgate.netlongdom.org

Linearity: HPLC methods for brimonidine demonstrate excellent linearity over a range of concentrations. Studies have reported strong correlation coefficients (R²) greater than 0.999. nih.govajrconline.org For example, linearity has been established in concentration ranges such as 0.01–50 µg/mL and 40-80 µg/ml. jddtonline.infonih.gov

Precision: The precision of the method is evaluated by repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) for these studies is consistently low, typically below 2%, indicating high precision. nih.govijpsonline.com In one study, the intra-day and inter-day precision RSD values were <1.0% and <1.2%, respectively. nih.gov

Accuracy: Accuracy is often determined by recovery studies, where a known amount of the standard is added to a sample and the recovery is measured. Acceptable recovery is generally between 97.0% and 103.0%. nih.gov Studies show excellent mean recovery values, often between 99% and 101%. longdom.orgijpsonline.com

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. For HPLC methods, this includes slight changes in mobile phase pH, flow rate, and wavelength. ajrconline.orgijpsonline.com These tests have shown that the methods are robust and reliable for routine use. jddtonline.infoajrconline.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters indicate the sensitivity of the method. For brimonidine tartrate, LOD and LOQ have been reported as low as 1.03 µg/mL and 3.13 µg/mL, respectively, in some methods. ajrconline.org Another study reported an LOD of 1.47 µg/ml and an LOQ of 4.47 µg/ml. jddtonline.infojddtonline.info

Table 2: Summary of HPLC Validation Parameters for Brimonidine Tartrate

Validation ParameterFindingSource
Linearity Range0.01–50 μg/mL nih.gov
Correlation Coefficient (R²)> 0.999 nih.govajrconline.org
Accuracy (Recovery %)99.71% to 103.87% ajrconline.org
Precision (Intra-day %RSD)< 1.0% nih.gov
Precision (Inter-day %RSD)< 1.2% nih.gov
LOD1.47 µg/mL jddtonline.infojddtonline.info
LOQ4.47 µg/mL jddtonline.infojddtonline.info

For bioanalytical applications requiring high sensitivity and selectivity, such as quantifying brimonidine in ocular fluids and plasma, UPLC-MS/MS is the method of choice. This technique offers significant advantages over conventional HPLC, including shorter run times and improved resolution. researchgate.net

The development of UPLC-MS/MS assays is focused on achieving the lowest possible limits of quantification, which is essential when dealing with the minute concentrations typically found in biological samples. researchgate.netnih.gov A novel stability-indicating UPLC method has been developed for determining potential impurities in brimonidine tartrate. researchgate.net The output from the UPLC system can be directly fed into a mass spectrometer (MS), allowing for rapid identification of impurities by correlating the UV detector elution pattern with the total ion current (TIC) from the MS detector. researchgate.net

These methods often use a simple reversed-phase C18 column and a mobile phase compatible with mass spectrometry, such as a mixture of an ammonium (B1175870) acetate (B1210297) buffer and organic solvents like methanol and acetonitrile. researchgate.net The high sensitivity of this technique allows for the detection of impurities at levels as low as 0.003%. researchgate.net

The primary and most critical analytical application of Brimonidine-d4 L-Tartrate is its use as an internal standard (IS) in LC-MS/MS methods for the quantification of brimonidine. researchgate.netnih.gov A deuterated internal standard is ideal because it has nearly identical chemical and physical properties to the analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization. However, it is distinguishable by its higher mass.

In a typical LC-MS/MS assay, Brimonidine-d4 is added to samples at a known concentration. researchgate.netnih.gov The samples are then processed, and both the analyte (brimonidine) and the internal standard (Brimonidine-d4) are monitored using multiple-reaction monitoring (MRM). The ratio of the analyte's response to the internal standard's response is used to construct a calibration curve and accurately quantify the amount of brimonidine in the unknown samples. This corrects for any sample loss during preparation or variations in instrument response. researchgate.netnih.gov

Specific mass transitions monitored are:

Brimonidine: m/z 292 → 212 researchgate.netnih.govnih.gov

Brimonidine-d4 (Internal Standard): m/z 296 → 216 researchgate.netnih.govnih.gov

This methodology provides rapid and accurate quantification of brimonidine in various biological matrices, including aqueous humor, retina, and plasma, with analysis times often less than two minutes per sample. researchgate.netnih.gov Such assays have demonstrated excellent accuracy and precision, with intra-day and inter-day variations within 15% of the nominal values. researchgate.netnih.govresearchgate.net

Table 3: LC-MS/MS Parameters for Brimonidine Quantification Using Brimonidine-d4 IS

ParameterConditionSource
AnalyteBrimonidine researchgate.netnih.gov
Internal Standard (IS)Brimonidine-d4 researchgate.netnih.gov
Ionization ModePositive Electrospray (ESI+) researchgate.netnih.gov
MRM Transition (Brimonidine)m/z 292 → 212 researchgate.netnih.gov
MRM Transition (Brimonidine-d4)m/z 296 → 216 researchgate.netnih.gov
Linearity Range1-1000 ng/mL researchgate.netnih.gov
Analysis Time< 2.0 min researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

A highly sensitive and selective GC/MS assay has been developed for the quantification of brimonidine in human plasma, a method that relies on the use of tetradeuterated brimonidine (Brimonidine-d4) as an internal standard to ensure accuracy and precision. lgcstandards.com This methodology is critical for pharmacokinetic studies where drug concentrations are typically very low.

The analytical process involves the extraction of brimonidine and the Brimonidine-d4 internal standard from plasma using solvent extraction. To enhance volatility for GC analysis, the extracted compounds are subjected to a derivatization step. Specifically, 3,5-bis(trifluoromethyl)benzoyl derivatives are formed. The analysis is then carried out using a GC/MS system operating under negative chemical ionization (NCI) conditions, which provides excellent sensitivity.

For the derivatized compounds, specific ions are monitored to ensure unambiguous identification and quantification. The ions monitored are m/z 691 for the derivatized brimonidine and m/z 694 for the derivatized Brimonidine-d4. lgcstandards.com The 3-mass unit difference between the analyte and the internal standard allows for clear differentiation and accurate ratio measurement, which is the basis of stable isotope dilution assays.

The validation of this GC/MS method has demonstrated its robustness and reliability. Key performance characteristics are summarized in the table below.

ParameterFindingReference
Linearity The calibration curves were linear over a concentration range of 2 to 1000 pg/mL. lgcstandards.com
Correlation Coefficient (r²) The r² values ranged from 0.981 to 0.996, indicating a strong linear relationship. lgcstandards.com
Inter-day Relative Standard Deviation (RSD) The inter-day RSD for the analysis of quality controls was 12% or less. lgcstandards.com
Inter-day Assay Accuracy The accuracy ranged from 97% to 104% of the nominal values. lgcstandards.com
Minimum Quantifiable Concentration (MQC) The assay demonstrated a minimum quantifiable concentration of 2 pg/mL. lgcstandards.com

This high sensitivity and specificity make the GC/MS method suitable for analyzing samples from clinical trials, such as those from volunteers who have received ocular doses of brimonidine tartrate solution. lgcstandards.com

Spectrophotometric Methods

Spectrophotometric methods, particularly UV-Visible spectrophotometry, are widely used in pharmaceutical analysis due to their simplicity, cost-effectiveness, and speed. These techniques are based on the principle that molecules absorb light at specific wavelengths.

UV-Spectrophotometry Method Development and Validation

While direct UV-spectrophotometric methods for this compound are not extensively detailed in the literature, the principles governing the analysis of the non-deuterated form, Brimonidine Tartrate, are directly applicable. The chromophore, the part of the molecule responsible for absorbing UV radiation, is identical in both brimonidine and its deuterated isotopologue. Therefore, the UV spectrum and the wavelength of maximum absorbance (λmax) are expected to be the same.

For Brimonidine Tartrate, a simple, rapid, and precise UV-spectrophotometric method has been developed and validated for its estimation in bulk and pharmaceutical formulations. ijcrt.org The λmax of Brimonidine Tartrate in distilled water has been determined to be 254 nm. ijcrt.org Another study reports a λmax of 248 nm in phosphate buffer (pH 7.4). researchgate.net

The validation of these methods, as per International Council for Harmonisation (ICH) guidelines, demonstrates their suitability for routine analysis. Key validation parameters for a UV-spectrophotometric method for Brimonidine Tartrate are presented below.

ParameterFindingReference
Wavelength of Maximum Absorbance (λmax) 254 nm (in Distilled Water) ijcrt.org
Linearity Range 0–25 μg/mL ijcrt.org
Correlation Coefficient (r²) 0.99948 ijcrt.org
Limit of Detection (LOD) 0.15 µg/ml (in phosphate buffer pH 7.4) researchgate.net
Limit of Quantitation (LOQ) 0.45 µg/ml (in phosphate buffer pH 7.4) researchgate.net
Accuracy (% Recovery) Mean percentage accuracy of 99.92% researchgate.net
Precision (% RSD) < 1.97 (intra-day) and < 1.36 (inter-day) researchgate.net

These validated methods can be readily adapted for the quantification of this compound, especially in contexts where it is the primary analyte and not used as an internal standard.

Derivative Spectrophotometric Techniques

Derivative spectrophotometry is an advanced analytical technique that involves the conversion of a normal absorption spectrum into its first, second, or higher-order derivative spectra. This method enhances the resolution of overlapping peaks and can eliminate background interference, thereby improving selectivity and sensitivity.

For the analysis of Brimonidine Tartrate, a first-order derivative UV-spectrophotometric method has been developed and validated. researchgate.net In this method, the first derivative spectrum of Brimonidine Tartrate in a mixture of methanol and water showed a maximum amplitude of the trough at 262 nm. researchgate.net This wavelength can be used for quantification, offering an alternative to the zero-order spectrum and potentially reducing interference from excipients in a formulation.

The validation of the first-order derivative method demonstrated its accuracy and precision.

ParameterFindingReference
Wavelength for Measurement 262 nm (trough of the first derivative spectrum) researchgate.net
Linearity Range 2-12 µg/mL researchgate.net
Correlation Coefficient (r²) 0.998 researchgate.net
Accuracy (% Recovery) 99.00% - 101.63% researchgate.net
Precision (% RSD) < 2% for intra-day and inter-day variations researchgate.net

The application of derivative spectrophotometry can be particularly advantageous for the analysis of this compound in complex matrices where background absorption might be a concern.

Quality Control and Reference Standard Applications

The use of certified reference materials (CRMs) is fundamental to achieving accuracy and traceability in chemical measurements. This compound serves as a valuable tool in quality control, particularly as a reference standard and in the analysis of impurities.

Role of this compound as a Certified Reference Material

This compound is available as a certified reference material (CRM) from reputable suppliers of analytical standards. lgcstandards.com CRMs are highly characterized materials with certified property values, uncertainties, and traceability to a stated reference. The availability of this compound as a CRM underscores its importance in ensuring the accuracy and reliability of analytical data.

While the primary use of this compound is as an internal standard in chromatographic methods, its certification as a reference material guarantees its purity and identity. This is crucial for its function, as any impurity in the internal standard could compromise the accuracy of the quantitative results.

The certification of reference materials often adheres to international standards such as ISO 17034 and ISO/IEC 17025, which cover the production of reference materials and the competence of testing and calibration laboratories, respectively. sigmaaldrich.com Although detailed certification information for this compound is proprietary to the manufacturers, its availability as a CRM implies that it has undergone rigorous testing to establish its certified value and associated uncertainty.

Use in Impurity Analysis and Degradation Product Characterization of Brimonidine

A significant application of this compound is in the identification and characterization of impurities and degradation products of Brimonidine. The stable isotope-labeled compound acts as a tracer, facilitating the differentiation of drug-related substances from matrix components in complex samples.

Research has demonstrated the use of D4-brimonidine in co-incubation studies with rat and human microsomes, as well as in vivo studies in rats, to characterize unknown brimonidine metabolites. researchgate.net By co-administering brimonidine and D4-brimonidine, researchers can use mass spectrometry to identify metabolite pairs that exhibit the characteristic 4-mass unit difference. This approach provides a high degree of confidence in the identification of metabolites and degradation products.

The analysis of stability batches of Brimonidine Tartrate has revealed the presence of potential unknown impurities. nih.gov The structural elucidation of such impurities often involves a combination of techniques, including liquid chromatography-mass spectrometry (LC-MS), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov In such studies, this compound can serve as a crucial tool for confirming the fragmentation pathways of the parent drug, thereby aiding in the structural assignment of its related impurities.

The use of this compound in impurity analysis is a powerful strategy for ensuring the quality and safety of Brimonidine drug products.

Pharmacological and Mechanistic Research Applications of Brimonidine D4 L Tartrate in Preclinical Models

Pharmacokinetic and Metabolic Studies (Non-Clinical)

In non-clinical research, understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental. Brimonidine-d4 L-Tartrate is instrumental in these investigations, providing a reliable standard for tracing and quantifying the active drug in various animal models.

The use of deuterated tracers like this compound is a cornerstone of modern pharmacokinetic analysis. By adding a known quantity of the deuterated standard to biological samples, researchers can accurately measure the concentration of the unlabeled drug using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This methodology corrects for any sample loss during extraction and analytical variability, ensuring high precision.

Table 1: Illustrative Pharmacokinetic Parameters of Brimonidine (B1667796) in Rabbit Models This table presents representative data on Brimonidine concentrations in rabbit ocular tissues following topical administration. The quantification in these studies relies on methods like LC-MS/MS, for which this compound is an ideal internal standard.

ParameterAqueous HumorReference(s)
Cmax (Peak Concentration) 1.74 +/- 0.13 µg/mL researchgate.net
AUC (0-5hr) 2.77 +/- 0.22 µg-hr/mL researchgate.net
Tmax (Time to Peak) 0.33 - 1 hr researchgate.net

Data is presented as mean +/- SEM where available.

Stable isotope labeling is a powerful technique for elucidating metabolic pathways. medchemexpress.com While Brimonidine is known to be metabolized, tracking its biotransformation is greatly enhanced by using a deuterated version like this compound. drugbank.com When the deuterated compound is administered in preclinical models, its metabolites will retain the deuterium (B1214612) label.

Using mass spectrometry, researchers can distinguish the mass of the parent drug from the mass of its various metabolites. This allows for the identification of metabolic products, such as those resulting from oxidation or conjugation, and helps map the complete metabolic fate of the drug. This technique is invaluable for identifying the primary enzymes responsible for Brimonidine's metabolism and for studying their kinetics. Understanding these pathways in preclinical models provides insight into potential drug-drug interactions and inter-species differences in metabolism.

Determining the rate and route of drug elimination is a key component of pharmacokinetic research. This compound facilitates the accurate quantification of Brimonidine in plasma, urine, and feces over time in animal models like rabbits, rats, and monkeys. nih.govnih.gov These concentration-time data are used to calculate essential elimination parameters, such as the elimination half-life and clearance rate.

Receptor Binding and Ligand-Interaction Studies

Brimonidine exerts its pharmacological effects primarily by interacting with alpha-2 (α2) adrenergic receptors. nih.govnih.gov this compound is a valuable tool for characterizing these interactions with high precision.

In receptor binding assays, labeled ligands are used to quantify the affinity of a drug for its target receptor. This compound can be used in competitive binding studies to determine the binding affinity (expressed as the inhibitor constant, Ki) of unlabeled Brimonidine for the different subtypes of the α2-adrenergic receptor (α2A, α2B, α2C). nih.govcaymanchem.com In these experiments, the deuterated compound could serve as a tracer, or more commonly, a radiolabeled ligand is used while the deuterated compound can serve as a mass spectrometry standard to precisely determine concentrations.

Preclinical evaluations have established that Brimonidine is a potent α2-adrenoceptor agonist that is highly selective for the α2-receptor over the α1-receptor. nih.gov Specific binding studies have quantified its affinity for the three α2-receptor subtypes, demonstrating its potent interaction, particularly with the α2A subtype. nih.govcaymanchem.com

Table 2: Binding Affinity of Brimonidine for Alpha-2 Adrenergic Receptor Subtypes This table shows the inhibitor constant (Ki) of Brimonidine for human α2-adrenergic receptor subtypes, as determined in preclinical in vitro studies. Lower Ki values indicate higher binding affinity. Such assays utilize labeled ligands for quantification.

Receptor SubtypeBinding Affinity (Ki, nM)Reference(s)
α2A 2.7 - 3.7 nih.govcaymanchem.com
α2B 52 - 512 nih.govcaymanchem.com
α2C 44 - 120 nih.govcaymanchem.com

The substitution of hydrogen with deuterium can sometimes alter the pharmacokinetic and metabolic profiles of a drug, a phenomenon known as the deuterium isotope effect. medchemexpress.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. If the breaking of a C-H bond is the rate-limiting step in a drug's metabolism, deuteration at that specific position can slow down the metabolic process.

In the context of Brimonidine, this raises research questions about whether deuteration affects its interaction with α2-adrenergic receptors or subsequent signaling pathways. medchemexpress.com A slower rate of metabolism could potentially lead to prolonged receptor activation or altered downstream signaling, such as the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. arvojournals.org Investigating these potential isotope effects in preclinical models is an area of research interest for understanding the fine details of the drug's mechanism of action and for the potential development of new chemical entities with modified therapeutic profiles. medchemexpress.com

Neuroprotective Research in Experimental Systems

The neuroprotective potential of brimonidine has been a significant area of focus in preclinical research, with numerous studies demonstrating its ability to protect retinal neurons from various forms of injury. This research is critical for understanding how compounds like this compound could be used to investigate and potentially mitigate neurodegenerative processes in the eye.

Preclinical studies utilizing various animal models of optic nerve injury have consistently demonstrated the neuroprotective effects of brimonidine on retinal ganglion cells (RGCs). These models, which include optic nerve crush and induced ocular hypertension, mimic the degenerative conditions that lead to RGC death in diseases like glaucoma.

In an optic nerve crush model in rats, systemic administration of brimonidine was shown to significantly enhance the survival rate of RGCs. nih.gov A study found that rats treated with brimonidine had a statistically significant higher RGC density compared to a control group. nih.gov Specifically, the brimonidine group had an average RGC density of 1281 ± 189 cells/mm², while the control group had a density of 1060 ± 148 cells/mm². nih.gov This translated to a survival rate of 61.0% ± 6.0% in the treated group versus 53.5% ± 8.0% in the control group. nih.gov

Similarly, in a rat model of acute retinal ischemia/reperfusion, topical application of different formulations of brimonidine tartrate resulted in enhanced RGC survival. arvojournals.org Following a 50-minute ischemic insult, the number of RGCs decreased significantly in untreated eyes. However, eyes pre-treated with brimonidine formulations showed a marked preservation of RGCs. arvojournals.org Furthermore, in a mouse model of ischemia/reperfusion injury, topical brimonidine treatment was found to preserve RGC function, as measured by pattern electroretinogram (PERG). frontiersin.org The PERG amplitude was significantly higher in the brimonidine-treated eyes compared to the untreated ischemic retinas. frontiersin.org

Studies on chronic ocular hypertension models in rats have also provided strong evidence for brimonidine's neuroprotective capabilities. arvojournals.orgnih.gov In one such study, systemic brimonidine treatment significantly reduced the loss of RGCs over a period of several weeks, an effect that was not observed with the beta-blocker timolol (B1209231) when administered systemically. arvojournals.orgnih.gov Even when treatment was initiated after a period of elevated intraocular pressure and RGC loss had already begun, brimonidine was able to prevent further cell death. arvojournals.orgnih.govarvojournals.org

The following table summarizes the findings from key preclinical studies on the effect of brimonidine on RGC survival:

Interactive Data Table: Effect of Brimonidine on Retinal Ganglion Cell (RGC) Survival in Preclinical Models
Animal Model Injury Type Brimonidine Treatment Control Group Outcome Reference
RatOptic Nerve CrushRGC Density: 1281 ± 189 cells/mm²; Survival Rate: 61.0% ± 6.0%RGC Density: 1060 ± 148 cells/mm²; Survival Rate: 53.5% ± 8.0%Statistically significant increase in RGC survival. nih.gov
RatAcute Retinal Ischemia/ReperfusionEnhanced RGC survival with various topical formulations.Significant decrease in RGC count post-ischemia.All brimonidine formulations significantly enhanced RGC survival. arvojournals.org
MouseIschemia/Reperfusion InjurySignificantly higher PERG amplitude.Reduced PERG amplitude by over 50%.Brimonidine treatment significantly attenuated the reduction in RGC function. frontiersin.org
RatLaser-Induced Chronic Ocular HypertensionReduced RGC loss to 15% ± 2% at the highest dose.RGC loss of 33% ± 3%.Dose-related protection of RGCs. arvojournals.orgnih.gov
RatLaser-Induced Chronic Ocular HypertensionPrevented further RGC loss after initial 22% loss.RGC loss continued to 33%.Brimonidine halted the progression of RGC death. arvojournals.orgnih.govarvojournals.org
RatEpiscleral Vein Cauterization (Experimental Glaucoma)Total RGC survival (103.7 ± 2.7%).RGC survival of 78.9 ± 3.2%.Brimonidine exerted a complete neuroprotective effect. nih.gov

It is important to note that some studies have yielded different results. For instance, one study using an optic nerve crush model in mice and in vivo calcium imaging found that topical brimonidine did not show functional protection or improve RGC survival. arvojournals.org This highlights the complexity of translating preclinical findings and the importance of considering different experimental models and outcome measures. However, the majority of studies support a significant neuroprotective role for brimonidine in preserving RGCs. nih.govnih.govarvojournals.org

A crucial aspect of brimonidine's neuroprotective effect is its ability to act independently of its primary function of lowering intraocular pressure (IOP). nih.govnih.gov This suggests direct protective mechanisms at the cellular and molecular level within the retina.

Several studies have demonstrated this IOP-independent neuroprotection. For example, when brimonidine was administered systemically (intraperitoneally) in rat models of ocular hypertension, it did not cause a significant reduction in IOP but still resulted in a marked preservation of RGCs. nih.govnih.gov In contrast, other IOP-lowering agents like timolol, when administered systemically, did not show a neuroprotective effect. arvojournals.orgnih.gov The Low-Pressure Glaucoma Treatment Study also provided clinical evidence suggesting a neuroprotective effect of brimonidine independent of IOP reduction, as it was more effective than timolol in preventing visual field progression despite similar IOP-lowering effects. nih.goveyewiki.org

The proposed mechanisms for this direct neuroprotective action are multifaceted and include:

Upregulation of Neurotrophic Factors: One of the most well-documented mechanisms is the ability of brimonidine to increase the expression of endogenous neurotrophic factors, such as brain-derived neurotrophic factor (BDNF). frontiersin.orgeyewiki.orgmdpi.com Studies have shown that brimonidine treatment can counteract the downregulation of retinal BDNF mRNA that occurs after ischemic injury. frontiersin.org BDNF is a potent neurotrophin known to promote the survival of RGCs. frontiersin.org The activation of alpha-2 adrenergic receptors by brimonidine is thought to trigger signaling pathways that lead to the increased synthesis and release of BDNF in the retina. frontiersin.org

Anti-inflammatory Effects: Brimonidine has been shown to modulate the inflammatory response in the retina following injury. In a mouse model of ischemia/reperfusion, brimonidine treatment was able to reverse the increase in pro-inflammatory markers and glial cell activation. frontiersin.orgunil.ch It also significantly increased the levels of the anti-inflammatory cytokine IL-10. frontiersin.org By mitigating the damaging effects of inflammation, brimonidine helps to create a more favorable environment for RGC survival.

Inhibition of Glutamate (B1630785) Excitotoxicity: Brimonidine may protect RGCs from glutamate-induced excitotoxicity, a process implicated in neuronal damage in various neurological conditions, including glaucoma. eyewiki.orgpatsnap.comdrugbank.com By acting on alpha-2 adrenergic receptors, brimonidine can modulate the release of glutamate and reduce the subsequent damaging cascade of events. patsnap.com

Modulation of Apoptotic Pathways: Research suggests that brimonidine can interfere with programmed cell death, or apoptosis, in RGCs. eyewiki.org This may involve the upregulation of cell survival signals and the downregulation of pro-apoptotic factors. eyewiki.org

Reduction of Oxidative Stress: Brimonidine has been shown to block oxidative stress induced by glutamate excitotoxicity in models of ischemic retinal injury. patsnap.com

These IOP-independent mechanisms underscore the potential of brimonidine and, by extension, its deuterated form this compound, as a research tool to explore therapeutic strategies aimed at directly protecting neurons from degeneration.

Biopharmaceutical and Formulation Research Leveraging Deuterated Analogs

Development of Novel Drug Delivery Systems

The development of advanced drug delivery systems for ophthalmic use is driven by the need to enhance bioavailability, prolong drug release, and improve patient compliance. Brimonidine-d4 L-Tartrate serves as an invaluable tool in these research endeavors.

Controlled-release ocular inserts offer a promising alternative to conventional eye drops by providing sustained drug delivery over an extended period. nih.gov Research in this area has focused on various polymeric matrices to optimize the release kinetics of brimonidine (B1667796).

Studies have investigated the in vitro release of brimonidine from ocular inserts made of different polymers. For instance, ocular inserts formulated with polyvinylpyrrolidone (B124986) K-90 (PVP K-90) and sodium alginate have been shown to sustain drug release for up to 6 hours. nih.gov In contrast, formulations based on hydroxypropyl methylcellulose (B11928114) (HPMC) and chitosan (B1678972) released over 80% of the drug within the first 30 minutes. nih.gov The modification of sodium alginate-based inserts with a hydrophobic ethylcellulose coat further sustained the release, demonstrating the importance of polymer selection and formulation design in controlling drug delivery. nih.gov

Another approach involves the use of a poly(lactic-co-glycolic) acid (PLGA) and polyethylene (B3416737) glycol (PEG) blend. nih.gov A formulation containing 15% PEG demonstrated a linear release profile of brimonidine, which is desirable for maintaining a therapeutic concentration at the target site. nih.gov These inserts have been shown to possess smooth surfaces and physical properties suitable for ophthalmic application. nih.gov The ability to achieve a linear release for up to a month highlights the potential of such systems to significantly reduce dosing frequency. researchgate.net

Interactive Table: In Vitro Release of Brimonidine from Ocular Inserts

Formulation Polymer System Release Duration Key Finding
F2 & F3 PVP K-90 and Sodium Alginate 6 hours Delayed release compared to other polymers. nih.gov
HPMC/Chitosan-based PVP K-90 with HPMC or Chitosan < 1 hour Rapid release, with over 80% released in 30 minutes. nih.gov
Coated Insert Sodium Alginate with Ethylcellulose coat > 6 hours Ethylcellulose coating superior to Eudragit RSPO for sustained release. nih.gov
PLGA/PEG Insert PLGA with 15% PEG 1 month Achieved a linear drug release profile. nih.gov

Liposomal and nanovesicular formulations are another avenue for improving ocular drug delivery. These systems can encapsulate the drug, protecting it from degradation and controlling its release.

Research on nanovesicles, specifically niosomes composed of non-ionic surfactants like Span 60 and cholesterol, has shown promising results for brimonidine tartrate delivery. nih.govnih.gov The encapsulation efficiency of these nanovesicles is significantly influenced by the surfactant-to-cholesterol molar ratio. nih.gov Studies have demonstrated that increasing this ratio can enhance drug entrapment, with an optimal ratio achieving an encapsulation efficiency as high as 32.27%. nih.govnih.gov These nanovesicles typically exhibit a spherical shape and fall within a size range of 298.0 to 587.9 nm. nih.govnih.gov

The release of brimonidine from these nanovesicular systems often follows a biphasic pattern, characterized by an initial burst release followed by a more gradual, sustained release over several hours. nih.govnih.gov Formulations dispersed in a viscous carbopol solution have been shown to extend the drug release up to 8 hours. nih.gov Stability studies indicate that lyophilized nanovesicular formulations are more stable when stored at refrigerated temperatures. nih.gov

Interactive Table: Characteristics of Brimonidine Nanovesicular Formulations

Formulation Parameter Observation
Surfactant/Cholesterol Ratio Increasing the ratio from 7:4 to 7:6 increased entrapment efficiency from 20.71% to 32.27%. nih.gov
Vesicle Size Ranged from 298.0 to 587.9 nm. nih.gov
Release Profile Biphasic: initial burst followed by sustained release up to 8 hours. nih.govnih.gov
Stability Lyophilized formulations were physically more stable at refrigerated temperatures. nih.gov

Assessment of Formulation Stability and Degradation Pathways

Ensuring the stability of a drug within its formulation is paramount. This compound is instrumental in forced degradation studies, which are essential for identifying potential degradation products and understanding the stability of the drug under various stress conditions.

Forced degradation studies expose the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation. nih.gov This allows for the rapid identification of degradation products and the development of stability-indicating analytical methods.

Studies on brimonidine tartrate have shown that it is susceptible to degradation under strong acidic, basic, and oxidative conditions. nih.gov For example, when subjected to 5 M HCl at 40°C for 24 hours, approximately 3.5% of the drug degraded. nih.gov In the presence of 5 M NaOH at 40°C for 2 hours, about 4.4% of the drug degraded. nih.gov The most significant degradation was observed under oxidative stress, with approximately 57.6% of the drug degrading in the presence of 6% H₂O₂ at 40°C for 24 hours. nih.gov In contrast, brimonidine tartrate was found to be relatively stable under thermal and photolytic stress. nih.gov

Interactive Table: Forced Degradation of Brimonidine Tartrate

Stress Condition Parameters Degradation (%)
Acid Hydrolysis 5 M HCl, 40°C, 24 h ~3.5%
Base Hydrolysis 5 M NaOH, 40°C, 2 h ~4.4%
Oxidation 6% H₂O₂, 40°C, 24 h ~57.6%
Thermal Stress 90°C, 120 h Stable
Photolytic Stress - Not substantial

The identification and characterization of degradation products are crucial for ensuring the safety and efficacy of a pharmaceutical formulation. The use of deuterated standards like this compound is critical in the analytical methods developed for this purpose.

A validated stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from its degradation products. nih.gov Such methods have been successfully developed for brimonidine tartrate, allowing for the quantification of the drug and its impurities in various formulations, including drug delivery systems like those incorporating poly(2-hydroxyethyl methacrylate) (PHEMA). nih.gov The ability to obtain satisfactory separation of the API from degradation products confirms the specificity of the analytical method. nih.gov These studies have concluded that despite its susceptibility to certain stress conditions, brimonidine tartrate is stable enough to be used in various drug delivery systems. nih.gov

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Deuterated Compound Research

One of the most promising applications of AI is in the de novo design of molecules with optimized properties. nih.gov For deuterated compounds, ML models can be trained on vast datasets to predict the pharmacokinetic and pharmacodynamic profiles of various isotopologues. In the context of Brimonidine-d4 L-Tartrate, AI could be employed to:

Predict Metabolic Stability: By analyzing the structure of brimonidine (B1667796) and the known metabolic pathways of similar compounds, AI algorithms can predict how and where deuteration will most effectively slow down metabolism. This is achieved by understanding the kinetic isotope effect (KIE), where the heavier deuterium (B1214612) atom forms a stronger bond with carbon compared to hydrogen, making it more difficult to break by metabolic enzymes. wikipedia.orgnih.gov

Optimize Deuteration Sites: AI can model and predict the impact of placing deuterium atoms at different positions on the brimonidine molecule. This allows researchers to virtually screen numerous deuterated variants to identify the one with the most desirable therapeutic profile before undertaking expensive and time-consuming synthesis.

Accelerate Structural Analysis: AI tools, such as advanced protein structure prediction models, can help visualize the interaction between deuterated ligands and their target receptors with high accuracy. eurekalert.orgyoutube.com This facilitates a deeper understanding of how deuteration might alter binding affinity and selectivity.

The integration of AI and ML offers a paradigm shift from traditional trial-and-error approaches to a more predictive and targeted strategy in the research of deuterated compounds.

Table 1: Potential Applications of AI/ML in this compound Research

AI/ML ApplicationDescriptionPotential Impact on this compound
Predictive Modeling Utilizes algorithms to forecast pharmacokinetic and pharmacodynamic properties based on molecular structure.Enables the design of novel deuterated brimonidine analogs with enhanced metabolic stability and therapeutic efficacy.
De Novo Design Generates novel molecular structures with desired biological activities.Could lead to the discovery of new deuterated compounds based on the brimonidine scaffold with improved properties.
Structural Biology Predicts the three-dimensional structures of protein-ligand complexes.Provides insights into how deuteration affects the binding of brimonidine to its adrenergic receptors.
Data Analysis Analyzes large datasets from preclinical and clinical studies to identify patterns and correlations.Can help in understanding the subtle effects of deuteration on the overall biological activity of brimonidine.

Novel Applications in Biomarker Discovery and Diagnostic Method Development

Stable isotope-labeled compounds are invaluable tools in analytical chemistry, and this compound is a prime example of this application. clearsynth.com Its use as an internal standard in mass spectrometry-based assays ensures the accuracy and reliability of quantitative measurements of brimonidine in biological samples. nih.govnih.gov

The future will likely see an expansion of its role in biomarker discovery and the development of highly sensitive diagnostic methods. Deuterated standards are crucial for compensating for variations during sample preparation and analysis, which is essential for the precise quantification of biomarkers. clearsynth.comaptochem.com

Research has already demonstrated the use of Brimonidine-d4 as an internal standard for the rapid and accurate quantification of brimonidine in ocular tissues and fluids using liquid chromatography-tandem mass spectrometry (LC/MS/MS). nih.gov This methodology can be extended to:

Monitoring Drug Distribution: Precise quantification using this compound can help create detailed maps of how brimonidine distributes within different ocular compartments, providing valuable information for optimizing drug delivery systems. nih.gov

Personalized Medicine: By accurately measuring brimonidine levels in individual patients, clinicians could potentially tailor treatment regimens to achieve optimal therapeutic outcomes while minimizing potential side effects.

Biomarker Validation: In research settings, the presence and concentration of a drug at its site of action can be a critical biomarker. The use of deuterated internal standards allows for the validation of such biomarkers in preclinical and clinical studies.

The inherent precision that this compound brings to analytical methods will be instrumental in advancing our understanding of its therapeutic action and in the development of new diagnostic approaches.

Table 2: Research Findings on Brimonidine Quantification using Deuterated Standards

Study FocusAnalytical MethodKey FindingReference
Quantification in ocular fluids and tissuesLC/MS/MSBrimonidine-d4 serves as a reliable internal standard for rapid and accurate measurement. nih.gov
Quantification in human plasmaGas Chromatography/Mass Spectrometry (GC/MS)Tetradeuterated brimonidine was used as an internal standard for a highly sensitive assay. nih.gov

Expansion of Deuterium Labeling Techniques for Complex Pharmaceutical Systems

The synthesis of deuterated compounds is a continuously evolving field. nih.gov While the current methods for producing this compound are effective, future research will likely focus on more sophisticated and efficient deuterium labeling techniques, especially for application in complex biological systems.

Advancements in labeling strategies will enable more intricate studies of drug-receptor interactions and metabolic pathways. Some emerging areas include:

Site-Specific Labeling: Developing methods to introduce deuterium at highly specific locations on the brimonidine molecule will allow for a more nuanced investigation of the kinetic isotope effect. libretexts.org This can help pinpoint the exact metabolic "soft spots" that are most susceptible to enzymatic degradation.

Multi-Deuteration: Incorporating multiple deuterium atoms at strategic positions could further enhance metabolic stability. Research into the cumulative effects of multiple deuterations on a molecule's properties is an active area of investigation.

Labeling for Advanced Imaging: Techniques like neutron scattering, which can distinguish between hydrogen and deuterium, could be employed to study the interaction of brimonidine with biological membranes or its distribution within complex drug delivery systems like nanovesicles. nih.govnih.gov

These advanced labeling techniques will provide researchers with more powerful tools to probe the subtle yet significant effects of deuteration, ultimately leading to the development of safer and more effective deuterated drugs. The study of the kinetic isotope effect in cytochrome P450 reactions, which are major enzymes in drug metabolism, provides a strong rationale for these advanced deuteration strategies. nih.gov

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Brimonidine-d4 L-Tartrate in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific fragmentation patterns to distinguish Brimonidine-d4 from its non-deuterated form. Calibrate with certified reference standards (e.g., Brimonidine Tartrate, as per USP guidelines) and validate for sensitivity (LOQ ≤ 1 ng/mL) and precision (CV < 15%) . Include internal standards like stable isotopically labeled analogs to correct for matrix effects.

Q. What storage conditions ensure the stability of this compound?

  • Methodological Answer : Store lyophilized powder at -20°C in amber vials to prevent photodegradation. For in-solution use, prepare fresh aliquots in pH 4.5 buffer (to mimic physiological tartrate stability) and avoid freeze-thaw cycles. Monitor degradation via HPLC-UV at 245 nm, with <5% impurity over 6 months under recommended conditions .

Q. How to establish baseline pharmacokinetic parameters for this compound in rodent models?

  • Methodological Answer : Administer a single intravenous dose (0.1 mg/kg) and collect serial plasma samples over 24 hours. Use non-compartmental analysis (NCA) to calculate AUC₀–∞, Cmax, and t½. Compare with non-deuterated Brimonidine to assess isotopic effects on clearance. Ensure ethical approval for animal protocols (e.g., IACUC guidelines) .

Advanced Research Questions

Q. How to resolve discrepancies in metabolic pathway data between in vitro and in vivo studies using this compound?

  • Methodological Answer : Conduct isotopic tracing in hepatocyte incubations (in vitro) and compare with plasma metabolite profiles (in vivo). Adjust for enzymatic differences using CYP450 isoform-specific inhibitors. Apply kinetic isotope effect (KIE) modeling to quantify deuterium’s impact on rate-limiting steps (e.g., KIE > 2 suggests significant metabolic slowing) .

Q. What experimental designs mitigate confounding factors when studying this compound’s receptor-binding specificity?

  • Methodological Answer : Use radioligand displacement assays (e.g., [³H]-Brimonidine) with α₂-adrenergic receptor isoforms. Include negative controls (e.g., α₁-adrenergic receptors) and validate via siRNA knockdown. Apply the FINER criteria to ensure feasibility and novelty: e.g., "Does deuterium labeling alter binding affinity compared to wild-type?" .

Q. How to integrate multi-omics data to elucidate this compound’s mechanism in glaucoma models?

  • Methodological Answer : Combine transcriptomics (RNA-seq of trabecular meshwork cells) with proteomics (LC-MS/MS of aqueous humor) after topical administration. Use pathway enrichment tools (e.g., DAVID, STRING) to identify dysregulated networks (e.g., TGF-β signaling). Validate findings with CRISPR-edited cell lines to confirm target engagement .

Data Contradiction Analysis

Q. How to address conflicting reports on this compound’s ocular bioavailability?

  • Methodological Answer : Reconcile differences by stratifying studies by formulation (e.g., gel vs. solution) and species (rabbit vs. primate). Perform meta-analysis using fixed/random-effects models (e.g., RevMan) to quantify heterogeneity (I² statistic). If I² > 50%, conduct sensitivity analysis excluding outliers .

Key Considerations for Experimental Design

  • Isotopic Purity : Confirm deuterium incorporation ≥98% via NMR (¹H and ²H) to avoid batch variability .
  • Ethical Compliance : Adhere to Declaration of Helsinki principles for human studies (e.g., informed consent for topical administration trials) .
  • Reproducibility : Archive raw data (e.g., MassIVE repository for proteomics) and disclose analytical parameters (e.g., collision energy in MS/MS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.